molecular formula C16H17NO B432700 (S)-2-(Benzylideneamino)-3-phenylpropan-1-ol CAS No. 153924-59-5

(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol

Cat. No.: B432700
CAS No.: 153924-59-5
M. Wt: 239.31g/mol
InChI Key: XPAUYOLNAAYWDN-INIZCTEOSA-N
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Description

(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol is a chiral compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzylideneamino)-3-phenylpropan-1-ol typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of benzaldehyde with (S)-2-amino-3-phenylpropan-1-ol under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or bases can be employed to accelerate the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce (S)-2-amino-3-phenylpropan-1-ol .

Scientific Research Applications

(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(Benzylideneamino)-3-phenylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Benzylideneamino)-3-phenylpropan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-(Benzylideneamino)-3-phenylpropan-1-ol: The racemic mixture of the compound.

    2-(Benzylideneamino)-3-phenylpropan-1-one: A related compound with a ketone group instead of an alcohol group.

Uniqueness

(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for asymmetric synthesis and chiral catalysis .

Properties

IUPAC Name

(2S)-2-(benzylideneamino)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,12,16,18H,11,13H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAUYOLNAAYWDN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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